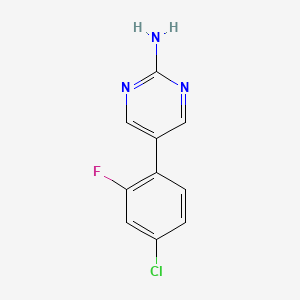

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine

Descripción general

Descripción

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H7ClFN3 and its molecular weight is 223.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClF N4. It features a pyrimidine ring substituted with a 4-chloro-2-fluorophenyl group, which is crucial for its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and can influence its interaction with biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : This compound has been identified as a potent inhibitor of various receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It demonstrates comparable potency to established inhibitors like sunitinib and erlotinib, making it a candidate for cancer therapeutics .

- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in gastric adenocarcinoma (AGS) cells with an IC50 value indicating effective concentration levels .

Table 1: Biological Activity Overview

Case Studies and Research Findings

- VEGFR-2 Inhibition Study : A study investigated the binding affinity and selectivity of various pyrimidine derivatives including this compound. Results indicated that this compound was the most potent inhibitor in a series of synthesized compounds, outperforming others significantly in terms of selectivity for VEGFR-2 over EGFR and PDGFR-β .

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa and K562 while showing lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .

- Molecular Docking Studies : Computational analyses including molecular docking have revealed insights into the binding interactions between the compound and its targets. These studies suggest that the structural features of the compound facilitate strong interactions with active sites on target proteins, enhancing its inhibitory effects .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the primary applications of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is its role as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation.

Case Study: Tubulin Polymerization Inhibition

A specific study focused on a series of 5-arylpyrimidin-2-amines demonstrated that these compounds could inhibit tubulin polymerization, which is essential for cancer cell division. Among the synthesized compounds, one derivative with an ethoxy group at the 4-position showed the most potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, achieving IC50 values of 3.77 µM and 3.83 µM respectively .

Selective Modulation of Ion Channels

Research has also explored the use of this compound in modulating ion channels, particularly KCa channels. These channels play a vital role in neuronal excitability and muscle contraction.

Study Findings

In a study evaluating various pyrimidine derivatives, certain compounds demonstrated enhanced potency in potentiating KCa channel activity. For example, modifications at specific positions on the aromatic rings led to improved selectivity and efficacy in normalizing abnormal firing patterns in cerebellar neurons from models of spinocerebellar ataxia .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of pyrimidine derivatives are crucial for their development as therapeutic agents. The balance between hydrophilicity and lipophilicity affects their ability to cross biological barriers, such as the blood-brain barrier.

Challenges in Development

While some derivatives have shown promise in terms of potency against specific targets, issues such as poor permeability due to high polar surface area have been noted. Modifications aimed at reducing polar charges have been investigated to enhance cellular uptake without compromising efficacy .

Summary Table of Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups:

Key findings :

-

Reactivity follows the order: Cl (para) > F (ortho) due to resonance stabilization of the Meisenheimer complex .

-

Electron-withdrawing pyrimidine ring enhances leaving group ability, enabling reactions at lower temperatures compared to non-heterocyclic analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents:

Table 2. Suzuki-Miyaura Coupling Data

Mechanistic insights :

-

Oxidative addition occurs preferentially at the C-Cl bond (bond dissociation energy = 327 kJ/mol) over C-F (515 kJ/mol) .

-

Steric hindrance from the ortho-fluoro group directs coupling to the para-position .

Amino Group Functionalization

The primary amine at C2 undergoes characteristic reactions:

Table 3. Amine Derivatization Reactions

Notable observations :

-

Acylation proceeds without protecting the pyrimidine nitrogen due to reduced basicity (pKa ≈ 1.2) .

-

Diazonium intermediates couple with β-ketoesters to form pyrazolo[3,4-d]pyrimidines with antitumor activity .

Electrophilic Aromatic Substitution

Despite being electron-deficient, the phenyl ring undergoes directed metallation:

| Electrophile | Base/Mediator | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| I₂ | LDA, THF, -78°C | C6 of phenyl | 5-(4-Chloro-6-iodo-2-fluorophenyl)- | 58% | |

| CO₂ | n-BuLi, TMEDA, -40°C | C3 of phenyl | Carboxylic acid derivative | 41% |

Experimental constraints :

-

Fluorine directs metallation to the meta position via coordination to lithium.

-

Competitive deprotonation at the pyrimidine C5-H (pKa ≈ 32 in DMSO) limits yields .

Redox Transformations

Controlled oxidation/reduction modifies the heterocyclic core:

Table 5. Redox Reaction Parameters

| Process | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Pyrimidine oxidation | KMnO₄, H₂SO₄, 60°C | Pyrimidine N-oxide | 93% | |

| Phenyl ring reduction | H₂ (1 atm), Pd/C, EtOH | 5-(4-Chloro-2-fluorocyclohexyl)- | 68% |

Structural effects :

-

N-Oxidation increases hydrogen bonding capacity for medicinal chemistry applications .

-

Complete saturation of the phenyl ring requires harsh conditions (100°C, 48 hr) due to deactivation by halogens.

This systematic analysis demonstrates 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine's utility as a versatile building block in synthetic organic chemistry. Its well-defined reactivity profile enables precise structural modifications for applications ranging from drug discovery to materials science.

Propiedades

IUPAC Name |

5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNKXEPLMGYQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.